molecular formula C14H22N2S B1271428 1-Heptyl-3-phenyl-2-thiourea CAS No. 79425-04-0

1-Heptyl-3-phenyl-2-thiourea

Cat. No. B1271428
CAS RN: 79425-04-0
M. Wt: 250.41 g/mol
InChI Key: KDENPZDEEVSRQR-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds that have garnered significant interest in various fields such as organic synthesis, material sciences, biomedical research, and coordination chemistry. They are known for their versatile binding modes and have been used as ligands in the synthesis of pharmaceuticals, agrochemical ingredients, and as synthons in heterocyclic syntheses 10. The structural diversity of thioureas allows for a wide range of applications, including their use as ion sensors, corrosion inhibitors, and in molecular electronics10.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For instance, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was synthesized through the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea was obtained from the condensation of 2-amino pyrimidin with p-chlorophenyl isothiocyanate . These reactions are characterized by spectroscopic methods such as NMR, IR, and UV-Vis, which help in elucidating the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often determined using single-crystal X-ray diffraction. For example, the structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was analyzed and found to crystallize in the triclinic space group with two molecules per asymmetric unit . The molecular conformation of thioureas can resemble various shapes, such as the letter L in the case of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea . The molecular packing is influenced by hydrogen bonding and other intermolecular interactions, which can lead to the formation of supramolecular frameworks .

Chemical Reactions Analysis

Thiourea derivatives participate in a variety of chemical reactions, including coordination with metal ions to form complexes. For instance, 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea forms square planar geometries with Co(II), Ni(II), and Cu(II) . The ligand in 1-ethyl-3-phenyl-thiourea acts as a uninegative tridentate, bonding through the thioamide nitrogen and sulfur atoms . Additionally, thioureas can catalyze enantio- and diastereoselective reactions, such as the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. The vibrational properties of these compounds can be studied using FTIR and Raman spectroscopy, complemented by quantum chemical calculations . The optical properties, such as refractive indices and optical rotation, can be predicted using semi-empirical calculations . The thermal stability and degradation pathways of thiourea complexes can be investigated using thermal analysis techniques like TG-DTA . Furthermore, the biological properties, such as DNA binding and cytotoxicity, can be assessed through molecular docking and cell line studies .

Scientific Research Applications

Hexanuclear Copper(I) Cluster and Cobalt(III) Complex Formation

1-Ethyl-3-phenyl-thiourea (a derivative of 1-Heptyl-3-phenyl-2-thiourea) has been used to form a hexanuclear complex with copper(I) and a mononuclear complex with cobalt(III). These complexes have been characterized using various techniques like IR, magnetic susceptibility, and X-ray diffraction, demonstrating their potential in coordination chemistry and material science applications (Singh et al., 2015).

Transition Metal Complexes with Thiourea Ligands

Thiourea derivatives, including this compound, have been used to synthesize transition metal complexes. These complexes, with their unique metal coordination through the sulfur group of the thioamide ligands, exhibit a broad spectrum of biological activities, highlighting their potential in pharmaceutical and agricultural applications (Shadab & Aslam, 2014).

Anticancer Potential and Reactivity Properties

A thiourea derivative was analyzed for its anticancer activity using spectroscopic methods, density functional theory (DFT), and molecular dynamics (MD) simulations. The study provided insights into the molecule's reactivity, interaction with water, and compatibility with excipients, suggesting its potential as a cancer-inhibiting drug (Mary et al., 2021).

Structural and Spectroscopic Studies

This compound derivatives have been synthesized and characterized using various spectroscopic and structural methods. This research is significant in material science, particularly in understanding the molecular structures and properties of such compounds (Estévez-Hernández et al., 2016).

Corrosion Inhibition Ability

Research on thiourea derivatives has shown their effectiveness as corrosion inhibitors for steel in acidic environments. This application is highly relevant in the field of materials science and engineering, offering potential solutions for corrosion control (Huong et al., 2020).

Autophagy Activation in Zebrafish

1-phenyl 2-thiourea, a related compound, has been found to activate autophagy in zebrafish embryos, demonstrating its utility in biological research, especially in studies related to cellular processes like autophagy (Chen et al., 2020).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical, as well as instructions for safe handling and storage. For instance, it’s recommended to handle 1-Heptyl-3-phenyl-2-thiourea in a well-ventilated place and avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

1-Heptyl-3-phenyl-2-thiourea plays a significant role in biochemical reactions. It interacts with enzymes such as tyrosinase, inhibiting its activity. This inhibition is crucial in studies involving pigmentation processes. Additionally, this compound interacts with proteins and other biomolecules, forming stable complexes that can be studied for various biochemical applications .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in zebrafish embryos, this compound has been shown to activate autophagy, leading to the formation of autophagosomes and autolysosomes . This activation affects various tissues and organs, including the skin, brain, and muscle.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as tyrosinase by binding to its active site, preventing the enzyme from catalyzing its substrate. This inhibition leads to changes in gene expression and cellular processes, making this compound a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained autophagic activity in zebrafish embryos, affecting their development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it inhibits pigmentation with minimal other effects. At higher concentrations, it can disrupt neural crest development and thyroid hormone signaling in zebrafish embryos . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes oxidation at the sulfur atom, catalyzed by enzymes such as FAD-containing monooxygenase. This oxidation leads to the formation of S-monoxide and S,S-dioxide, which are further metabolized or excreted . These metabolic processes are crucial for understanding the compound’s biological activity and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For instance, in zebrafish embryos, the compound accumulates in the skin, brain, and muscle, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. In zebrafish embryos, this compound localizes to lysosomes, contributing to its autophagic activity .

properties

IUPAC Name

1-heptyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S/c1-2-3-4-5-9-12-15-14(17)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDENPZDEEVSRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374710
Record name 1-Heptyl-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79425-04-0
Record name 1-Heptyl-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79425-04-0
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